![molecular formula C20H13Cl3N2O2 B4894984 bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of a wide range of bacterial and fungal species, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its reliability and consistency. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a wide range of biological activity, making it a versatile compound for use in a variety of lab experiments. However, one limitation of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types, making it important to use caution when handling and using this compound in lab experiments.
Direcciones Futuras
There are a number of future directions for research on bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new cancer therapies based on the ability of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime to inhibit the growth of cancer cells. In addition, further research is needed to fully understand the mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime and its potential toxicity. This research will be important for the development of safe and effective therapies based on this compound.
Métodos De Síntesis
The synthesis of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then reacted with 2-chloroaniline in the presence of sodium hydroxide to yield bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)25-27-20(26)24-18-4-2-1-3-17(18)23/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLIZFTRWBQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
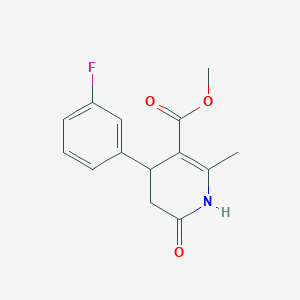
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
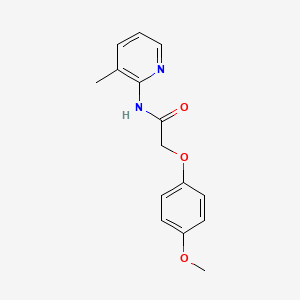
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
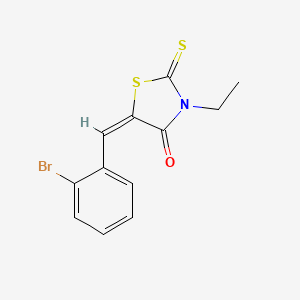
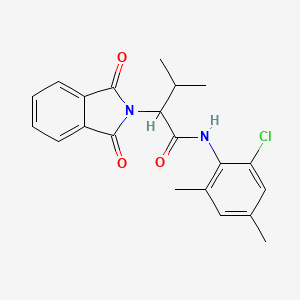
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
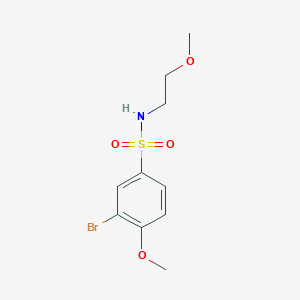
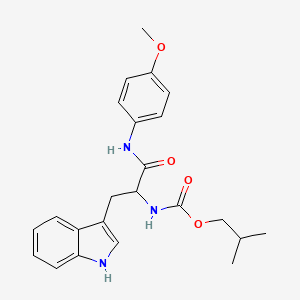
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)